1'-HydroxyBilastineWeinreb'sAmide

Description

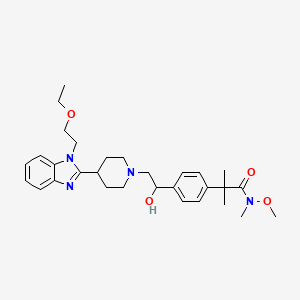

1'-HydroxyBilastineWeinreb'sAmide (CAS: 1638785-25-7) is a specialized Weinreb amide derivative with pharmaceutical applications, particularly as an intermediate in synthesizing Bilastine, a second-generation antihistamine . Weinreb amides (N-methoxy-N-methylamides) are renowned for their dual reactivity as acylating agents and aldehyde equivalents, enabling controlled ketone or aldehyde synthesis in complex organic frameworks . Its synthesis likely follows established protocols for Weinreb amides, such as Grignard reagent additions to aryl/heteroaryl amides (e.g., Procedure J in ), which typically yield 82–93% under optimized conditions .

Properties

Molecular Formula |

C30H42N4O4 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]-1-hydroxyethyl]phenyl]-N-methoxy-N,2-dimethylpropanamide |

InChI |

InChI=1S/C30H42N4O4/c1-6-38-20-19-34-26-10-8-7-9-25(26)31-28(34)23-15-17-33(18-16-23)21-27(35)22-11-13-24(14-12-22)30(2,3)29(36)32(4)37-5/h7-14,23,27,35H,6,15-21H2,1-5H3 |

InChI Key |

ZHHYZPAWPHIAFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(C4=CC=C(C=C4)C(C)(C)C(=O)N(C)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Weinreb Amides

Weinreb amides vary widely in structure and application. Below is a comparative analysis of 1'-HydroxyBilastineWeinreb'sAmide and related compounds:

Key Structural Differences:

- This compound : Features a hydroxylated bilastine moiety, likely enhancing solubility or binding affinity for pharmaceutical targeting.

- Ertugliflozin Intermediate (Compound Lg) : A Weinreb amide used in synthesizing the SGLT2 inhibitor ertugliflozin, derived from lactone intermediates via reaction with N,O-dimethyl hydroxylamine .

- β-Trifluoromethylated Enones: Synthesized via cycloaddition of Weinreb amides, emphasizing applications in material science rather than pharmacology .

Functional Reactivity:

- Grignard Compatibility : this compound and compounds 192–193 () react efficiently with Grignard reagents to form ketones, a hallmark of Weinreb amides .

- Peptide Synthesis : Unlike this compound, other Weinreb amides are utilized in peptide bond formation, leveraging their stability under diverse reaction conditions .

Research Findings and Data Analysis

- Synthetic Efficiency : Grignard-based methods () achieve high yields (82–93%) for this compound analogs, outperforming Pd-catalyzed imidazole alkylation (65% yield, ) .

- Thermodynamic Stability : Weinreb amides like ertugliflozin intermediates exist in equilibrium between closed (lactone) and open forms, complicating purification but enabling versatile reactivity .

- Industrial Scalability: Methods using DMT-MM or cycloaddition () are favored for non-pharmaceutical applications due to cost-effectiveness and broad substrate tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.